8-(4-fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound “8-(4-fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a novel derivative of imidazopurine-2,4-dione . It has been studied for its antidepressant-like properties and safety profile .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorophenyl group attached to an imidazopurine dione core . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, but specific data is not available in the sources I found.Physical And Chemical Properties Analysis
The compound has a molecular weight of 389.392 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Synthesis and Biological Evaluation
8-(4-fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and its derivatives have been synthesized and evaluated for their potential as antidepressant agents. These compounds show affinity for serotonin receptors and exhibit inhibitory activity for certain phosphodiesterases. Preliminary pharmacological studies in mice have indicated potential antidepressant and anxiolytic effects, which are significant for lead compounds in mental health therapeutics (Zagórska et al., 2016).
Molecular Studies
Further structure-activity relationship studies have been conducted, focusing on the impact of different substituents on the purine nucleus. These studies have identified potent ligands for serotonin receptors, with some compounds showing additional affinity for dopamine receptors. Docking studies have highlighted the importance of specific substituents for receptor affinity and selectivity, particularly towards serotonin receptors (Zagórska et al., 2015).
Antiviral Activity
The compound's derivatives have also been explored for antiviral activities. One study describes the synthesis of nucleoside and nucleotide analogues of imidazo[1,2-a]-s-triazine, a related compound, and their testing against various viruses, demonstrating moderate activity against rhinovirus at non-toxic levels (Kim et al., 1978).
In Vitro Studies on Serotonin Transporter Activity
The acid-base properties and affinities of derivatives for the serotonin transporter have been evaluated. These studies have helped understand the relationship between the chemical properties of the compounds and their biological activity, which is crucial for designing effective therapeutic agents (Zagórska et al., 2011).
Fluorescence Sensing and Colorimetric Applications
Derivatives of this compound have been studied as colorimetric and fluorescent chemosensors for fluoride. These studies show how modifications in the compound can lead to significant changes in optical properties, making them useful in chemical sensing applications (Peng et al., 2005).
Mechanism of Action
Safety and Hazards
The safety profile of this compound has been evaluated in animal models through in vitro and in vivo experiments . It does not show anticholinergic properties, but after repeated administration, it induced weak sedation and lipid metabolism disturbances without affecting serum glucose level . More detailed toxicological studies would be needed to fully assess its safety and potential hazards.
Future Directions
properties
IUPAC Name |
6-(4-fluorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c1-9-8-21-12-13(19(2)16(24)20(3)14(12)23)18-15(21)22(9)11-6-4-10(17)5-7-11/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMJKLFJQUPEHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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